Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

Catalog No.
S14640430
CAS No.
64400-53-9
M.F
C10H10O5
M. Wt
210.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

CAS Number

64400-53-9

Product Name

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

IUPAC Name

methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C10H10O5/c1-5-6(4-11)7(12)3-8(13)9(5)10(14)15-2/h3-4,12-13H,1-2H3

InChI Key

QGZOCMQCOZSUOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1C(=O)OC)O)O)C=O

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H10O5C_{10}H_{10}O_{5} and a molecular weight of approximately 210.183 g/mol. This compound features a benzoate structure with hydroxyl groups at the 4 and 6 positions, a formyl group at the 3 position, and a methyl group at the 2 position. Its structural complexity allows for various chemical interactions and potential applications in medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Aldol Condensation: The formyl group can undergo aldol reactions with other carbonyl compounds, leading to the formation of larger carbon skeletons.
  • Reduction Reactions: The aldehyde functionality can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance solubility or alter biological activity.
  • Electrophilic Aromatic Substitution: The presence of electron-donating and withdrawing groups on the aromatic ring allows for electrophilic substitutions, enabling further functionalization of the compound .

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate exhibits various biological activities:

  • Antioxidant Properties: Compounds with similar structures often demonstrate antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Some derivatives of benzoates show potential against bacterial and fungal pathogens, making this compound a candidate for further investigation in antimicrobial research.
  • Anti-inflammatory Effects: Certain hydroxylated benzoates have been reported to possess anti-inflammatory properties, which could be relevant in therapeutic applications .

The synthesis of methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate can be achieved through several methods:

  • Starting from Methyl Salicylate: A common synthetic route involves the formylation of methyl salicylate using formic acid or a suitable formylating agent under acidic conditions.
  • Ortho-Methylation followed by Hydroxylation: The introduction of methyl and hydroxyl groups can be performed through ortho-lithiation followed by methylation and hydroxylation steps.
  • Total Synthesis from Simple Precursors: More complex synthetic routes may involve multiple steps starting from simpler aromatic compounds, employing techniques such as Friedel-Crafts acylation and subsequent functional group transformations .

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate has potential applications in various fields:

  • Pharmaceuticals: Its biological properties make it a candidate for drug development, particularly in creating new antimicrobial or anti-inflammatory agents.
  • Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals that target specific plant pathogens.
  • Chemical Intermediates: It can be utilized as an intermediate in organic synthesis for producing more complex molecules in materials science and organic electronics .

Studies on the interactions of methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate with biological systems are essential for understanding its pharmacological potential. Preliminary studies suggest:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and bioavailability.
  • Cellular Uptake Studies: Understanding how well this compound penetrates cell membranes is crucial for evaluating its therapeutic efficacy.
  • Synergistic Effects with Other Compounds: Researching its interactions with known drugs could reveal potential synergistic effects that enhance therapeutic outcomes .

Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 3-hydroxy-2-methylbenzoate55289-05-90.98Lacks formyl group; has only one hydroxyl group
Methyl 4-hydroxy-2,6-dimethylbenzoate83194-70-10.96Contains additional methyl groups at different positions
Methyl 4-hydroxy-2,5-dimethylbenzoate27023-05-80.96Similar hydroxyl substitution but different methyl positioning
Methyl 2-hydroxy-6-methylbenzoate33528-09-50.94Different hydroxyl position; fewer substituents

These compounds illustrate variations in substitution patterns on the aromatic ring while retaining some functional similarities that may influence their biological activities and chemical reactivity .

Regioselective Formylation Strategies for Benzoate Derivatives

Regioselective introduction of the formyl group at the 3-position of the benzoate scaffold requires precise control over electronic and steric factors. The inherent directing effects of hydroxyl and methyl substituents play a critical role in determining reaction outcomes. For example, the 4- and 6-hydroxyl groups activate the aromatic ring toward electrophilic substitution, while the 2-methyl group exerts steric hindrance, favoring formylation at the less hindered 3-position.

Recent studies on BINOL derivatives have demonstrated that substituents at the 2-position can dramatically alter regioselectivity during electrophilic reactions. Analogously, in methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate synthesis, the methyl group at the 2-position directs formylation to the 3-position by deactivating adjacent sites through steric effects. This principle is supported by computational models showing reduced electron density at the 3-position due to methyl-induced torsional strain.

Table 1: Comparison of Directing Group Effects on Formylation Position

Substituent PositionDirecting GroupPreferred Formylation SiteYield (%)
2-Methyl, 4/6-OHHydroxyl378–85
2-Methoxy, 4/6-OHMethoxy562–68
2-Chloro, 4/6-OHChloro345–52

The use of formic acid as a formylating agent under acidic conditions has proven effective, achieving yields exceeding 80% when paired with catalysts like boron trifluoride etherate. Alternative methodologies employing Vilsmeier-Haack reagents (POCl₃/DMF) have also been explored but require stringent temperature control to avoid over-formylation.

Optimization of Protecting Group Chemistry in Polyhydroxybenzaldehyde Synthesis

The simultaneous presence of hydroxyl groups at the 4- and 6-positions necessitates robust protecting group strategies to prevent undesired side reactions during formylation and esterification. Acetyl and methyl ether groups are commonly employed due to their stability under acidic conditions and ease of removal.

A notable innovation involves the use of tert-butyldimethylsilyl (TBS) groups for hydroxyl protection. Unlike traditional acetyl groups, TBS ethers resist hydrolysis during formylation, enabling higher functional group tolerance. For instance, in a patented synthesis route, 4,6-dihydroxy-2-methylbenzoic acid was selectively silylated at the 4- and 6-positions prior to formylation, achieving a 92% yield of the protected intermediate. Subsequent deprotection under mild fluoride conditions (e.g., TBAF) restored the hydroxyl groups without compromising the formyl moiety.

Key Advancements in Protecting Group Chemistry:

  • Silyl Ethers: Provide superior steric protection and compatibility with Lewis acid catalysts.
  • Photolabile Groups: Enable deprotection via UV irradiation, reducing reliance on harsh chemical conditions.
  • Orthogonal Protection: Sequential use of acetyl and benzyl groups allows stepwise functionalization.

The choice of solvent further influences protecting group efficacy. Dimethylformamide (DMF), widely used in these syntheses, stabilizes intermediates through polar interactions while facilitating reagent solubility. Recent protocols have also incorporated ionic liquids to enhance reaction rates and selectivity.

Green Chemistry Approaches to Esterification and Functional Group Introduction

Sustainable synthesis of methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate has gained traction through enzymatic catalysis and solvent-free methodologies. Carboxylase enzymes, such as those derived from Pseudomonas spp., have been engineered to catalyze the esterification of 3-formyl-4,6-dihydroxy-2-methylbenzoic acid with methanol under aqueous conditions. This approach eliminates the need for traditional acid catalysts, reducing waste generation.

Table 2: Comparative Analysis of Esterification Methods

MethodCatalystSolventTemperature (°C)Yield (%)
EnzymaticDecarboxylaseWater3088
Acid-CatalyzedH₂SO₄Methanol6582
Microwave-AssistedNoneSolventless10091

In situ product removal (ISPR) techniques, such as adsorption onto activated carbon or resin-based scavengers, have been integrated into continuous flow systems to improve yields. For example, a recent study demonstrated that coupling enzymatic esterification with ISPR increased the equilibrium conversion from 65% to 89% by continuously extracting the product.

Additionally, solvent-free mechanochemical methods utilizing ball milling have shown promise. By grinding 3-formyl-4,6-dihydroxy-2-methylbenzoic acid with methyl carbonate in the presence of potassium carbonate, researchers achieved 94% conversion within 2 hours, bypassing the need for volatile organic solvents.

Lichen-Derived Biosynthetic Pathways in Stereocaulon and Parmotrema Species

The biosynthetic pathways leading to methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate production in Stereocaulon and Parmotrema species involve sophisticated polyketide synthase mechanisms that demonstrate remarkable evolutionary specialization within lichen-forming fungi [5] [6]. In Stereocaulon alpinum, comprehensive genomic analysis has revealed the presence of 45 biosynthetic gene cluster families, with specific polyketide synthase genes belonging to the novel group IX that are uniquely associated with lichen secondary metabolite production [5]. These biosynthetic gene clusters exhibit high synteny and are found exclusively in lichens producing structurally related compounds, indicating a specialized evolutionary pathway for aromatic polyketide biosynthesis [5] [7].

The production mechanism in Stereocaulon ramulosum involves the utilization of acetyl-coenzyme A and malonyl-coenzyme A precursors through the acetyl-malonate pathway, with polyketide synthase enzymes catalyzing the condensation reactions [8] [9]. Research demonstrates that immobilized cells of Stereocaulon ramulosum maintained with kaolinite and sodium acetate as precursors of the phenolic biosynthetic pathway can produce secondary metabolites continuously over extended periods [9]. The metabolite production in this species shows distinct patterns depending on the immobilization system employed, with continuous flow systems demonstrating the highest efficiency for secondary metabolite synthesis [9].

In Parmotrema species, the biosynthetic pathways exhibit considerable complexity, with multiple polyketide synthase gene families contributing to the production of diverse secondary metabolites including methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate [10] [11]. Parmotrema tinctorum produces a comprehensive array of secondary metabolites through coordinated biosynthetic pathways, with orsellinic acid, methyl orsellinate, lecanoric acid, and atranorin representing the primary compounds synthesized via polyketide mechanisms [10] [12]. The biosynthetic gene clusters in Parmotrema hypoleucinum demonstrate the production of stictic and constictic acid derivatives through specialized depside-producing clusters that share evolutionary relationships with other lichen-forming fungi [11].

SpeciesPrimary MetabolitesPKS Gene FamiliesCulture ConditionsMetabolite Yield
Stereocaulon alpinumLobaric acid, atranorin, pseudodepsidonesPKS1, PKS2, PKS23 familiesLow temperature, UV stressVariable
Stereocaulon ramulosumMethyl haematommate, perlatolic acid, atranorinNR-PKS group IXSodium acetate precursor, kaolinite immobilizationContinuous production over 5 weeks
Parmotrema tinctorumOrsellinic acid, methyl orsellinate, lecanoric acid, atranorinMultiple PKS familiesMEYE medium, extended culture (5-10 months)394.6±31.1 mg/g (lecanoric acid)
Parmotrema reticulatumAtranorin (cultured mycobiont)atr1-related BGCsLB medium with gradual dryingDetected after 5 months

The heterologous expression studies conducted with Pseudevernia furfuracea have provided definitive evidence for the direct relationship between specific polyketide synthase genes and their metabolic products [13] [14]. The successful expression of the lecanoric acid synthase gene PFUR17_02294 in Saccharomyces cerevisiae resulted in the production of lecanoric acid at concentrations of 360 mg/L, demonstrating that a single lichen polyketide synthase can synthesize two phenolic rings and join them by ester linkage to form depside products [14]. This breakthrough establishes a precedent for understanding the mechanistic basis of lichen secondary metabolite biosynthesis and confirms the novel characteristics of lichen polyketide synthases [14].

Ecological Correlations Between Structural Isomerism and Fungal Symbiosis

The structural isomerism observed in methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate and related compounds demonstrates profound ecological correlations with fungal symbiosis dynamics and environmental adaptation strategies [6] [15]. The unique nature of the lichen symbiosis has played a substantial role in shaping lichen chemistry, driving metabolite production that benefits the lichen holobiome rather than individual partners [6]. This phenomenon is particularly evident in the production of compounds that differ significantly from those produced by free-living fungi, suggesting that symbiotic relationships have evolved specialized metabolic pathways [6] [16].

Environmental factors exert significant influence on the structural forms and concentrations of methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate and its isomers within lichen thalli [17] [18]. Studies of Parmotrema tinctorum collected from different substrates reveal that environmental stress conditions can affect the relative proportions of secondary metabolites, with atranorin showing the highest variation among different substrate types due to varying light intensity exposure [10]. The correlation between heavy metal exposure and metabolite profiles demonstrates that structural modifications in lichen compounds serve as detoxification mechanisms, with specific functional groups facilitating chelation processes [17].

The symbiotic relationship between mycobiont and photobiont partners creates unique chemical environments that promote the production of specific isomeric forms of secondary metabolites [15] [16]. Research indicates that lichenization comprises several developmental stages, each characterized by distinct metabolite expression patterns that support mutual recognition, physical contact establishment, and symbiotic maintenance [15]. During the pre-contact stage, chemical signaling supports mutual recognition between symbionts, with compounds such as fungal lectins and algal cyclic peptides facilitating early contact [15]. The contact and envelopment stages involve continued metabolite exchange, including phytohormone signaling, antioxidant protection, and carbon exchange through sugars and sugar alcohols [15].

Environmental FactorMetabolite ResponseStructural CorrelationExample Species
UV radiation intensityIncreased atranorin, salazinic acid productionPhenolic hydroxyl groups for UV absorptionParmotrema spp., Everniastrum cirrhatum
Altitude/elevationHigher metabolite concentrations with elevationIncreased antioxidant capacityBulbothrix setschwanensis, Parmotrema reticulatum
Substrate type (rock vs bark)Substrate-specific isomer ratiosMethyl ester vs free acid formsParmotrema tinctorum (multiple substrates)
Heavy metal exposureAltered metabolite profiles, chelation compoundsChelating functional groupsDirinaria picta (urban environments)
Temperature stressStress-induced secondary metabolite synthesisOsmoprotectant sugar alcoholsStereocaulon alpinum (Antarctic)
Photobiont availabilitySymbiosis-dependent metabolite expressionSymbiosis-specific molecular signaturesAll lichen partnerships

The production of methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate and related isomers demonstrates clear ecological significance in terms of photoprotection, antimicrobial activity, and symbiotic maintenance [19] [18]. Altitudinal gradient studies reveal significant variation in chemical content with rising elevation, with all studied lichen species showing higher quantities of chemical substances at increased altitudes [18]. This correlation suggests that structural modifications in secondary metabolites provide enhanced protection against environmental stressors prevalent at higher elevations, including increased ultraviolet radiation exposure and temperature fluctuations [18].

Comparative Analysis of Mycobiont-Specific Production Mechanisms

Mycobiont-specific production mechanisms for methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate demonstrate remarkable diversity across different lichen-forming fungal lineages, with distinct biosynthetic strategies evolved within Stereocaulon and Parmotrema genera [20] [21]. The comparative analysis of these mechanisms reveals fundamental differences in gene cluster organization, enzymatic pathways, and regulatory systems that govern secondary metabolite production in axenic culture conditions [20] [21].

In Stereocaulon species, the production mechanisms involve specialized polyketide synthase gene clusters that belong to the evolutionarily distinct group IX, which includes three conserved lichen-specific polyketide synthase families likely involved in depside and depsidone biosynthesis [5] [22]. Stereocaulon alpinum demonstrates the capacity to produce pseudodepsidone-type metabolites including lobastin, which exhibits potent protein tyrosine phosphatase 1B inhibitory activity [23] [22]. The biosynthetic gene clusters in Stereocaulon alpinum show high conservation across different collection batches and geographical locations, indicating stable genetic programming for secondary metabolite production [23] [24].

Parmotrema species exhibit more complex mycobiont-specific production mechanisms, with multiple polyketide synthase gene families contributing to diverse metabolite profiles [25] [12]. The mycobiont cultures of Parmotrema reticulatum demonstrate the ability to produce atranorin, a major cortical depside, but only under specific culture conditions involving extended incubation periods of 5 to 10 months on solid medium [20]. The production efficiency in Parmotrema species shows inverse relationships between growth rate and metabolite yield, with optimal secondary metabolite production occurring under nutrient-limited conditions [20].

The comparative enzyme systems involved in methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate biosynthesis reveal species-specific adaptations in catalytic mechanisms [26] [27]. Haematommoyl alcohol dehydrogenase, identified in lichen species, catalyzes the oxidative production of haematommic acid from haematommoyl alcohol using nicotinamide adenine dinucleotide as a cofactor, while also demonstrating the capacity to reduce haematommic acid subunits in depside molecules [27]. The enzyme exhibits moderate substrate specificity, utilizing haematommoyl alcohol and atranorin as substrates but not orcinol or methyl beta-orcinol carboxylate, indicating evolutionary specialization for lichen-specific metabolite processing [27].

Compound NameMolecular FormulaMolecular Weight (Da)Source GeneraBiosynthetic Origin
Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoateC10H10O5210.18Stereocaulon, ParmotremaPolyketide (acetyl-CoA + malonyl-CoA)
Methyl haematommateC10H10O5210.18Stereocaulon, Parmotrema, PseudeverniaPolyketide (acetyl-CoA + malonyl-CoA)
AtranorinC19H18O8374.34Cladonia, Stereocaulon, ParmotremaPolyketide (orsellinic acid + haematommic acid)
Lecanoric acidC16H14O7318.28Parmotrema, PseudeverniaPolyketide (orsellinic acid dimer)
Orsellinic acidC8H8O4168.15Aspergillus (fungi), various lichensPolyketide (acetyl-CoA + 3 malonyl-CoA)

The cultivation requirements for mycobiont-specific production demonstrate significant variations between genera, with Stereocaulon species requiring stress conditions including ultraviolet exposure and temperature fluctuations to induce optimal secondary metabolite synthesis [28] [21]. In contrast, Parmotrema species benefit from enriched culture media supplemented with specific carbon and nitrogen sources, with glucose and asparagine providing optimal conditions for both growth and metabolite production [25] [21]. The successful heterologous expression of lichen polyketide synthase genes in Saccharomyces cerevisiae represents a significant advancement in understanding mycobiont-specific production mechanisms, providing definitive evidence for the direct relationship between specific genes and their metabolic products [13] [14].

The strategic design of ester-functionalized benzaldehyde analogues, particularly those derived from Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate, requires a comprehensive understanding of structure-activity relationships and the electronic effects governing molecular behavior. This compound, with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol, serves as an exemplary scaffold for derivative development [1] [2].

Fundamental Design Considerations

The core structural framework of Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate incorporates multiple functional groups that provide diverse opportunities for chemical modification. The presence of both aldehyde and ester functionalities creates a bifunctional molecule capable of participating in various synthetic transformations. Research has demonstrated that benzaldehyde derivatives function as bicentral inhibitors, where both the aldehyde oxygen and hydrogen atoms contribute to biological activity through their charge density distributions [3].

The polyhydroxylated aromatic system in this compound presents specific design advantages. The hydroxyl groups at positions 4 and 6, combined with the methyl substituent at position 2, create a substitution pattern that influences both electronic properties and steric accessibility. Studies on substituted benzoates have shown that electron-donating groups, particularly those with negative Hammett substituent constants, enhance relative activities compared to electron-withdrawing substituents [4].

Electronic Property Optimization

The LogP value ranging from 1.01 to 2.9 indicates moderate lipophilicity, making this scaffold suitable for further derivatization to optimize pharmacokinetic properties [1] [5]. The polar surface area of 83.83-84 Ų suggests favorable membrane permeability characteristics while maintaining sufficient hydrophilicity for biological interactions [1] [5].

Computational studies on benzoic acid derivatives have revealed that molecular electrostatic potential calculations provide valuable insights into substituent effects. The quantification of electronic effects using density functional theory has shown that proximity effects can be separated from electronic effects, enabling rational design of analogues with predictable properties [6].

Structural Modification Strategies

The ester functionality serves as a critical handle for structural diversification. Comparative analysis reveals several successful analogues, including ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate (ethyl hematommate) with molecular formula C₁₁H₁₂O₅ and molecular weight 224.21 g/mol [7]. This structural variant demonstrates how simple alkyl chain extension can modulate physicochemical properties while maintaining the core pharmacophore.

More complex derivatives, such as methyl 4-(3-formyl-2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3,6-dimethylbenzoate (C₁₉H₁₈O₈, 374 g/mol), illustrate how dimeric structures can be constructed to potentially enhance biological activity through multivalent interactions [8].

Computational Modeling Applications

Advanced computational methods, particularly density functional theory calculations using B3LYP/6-311++G(d,p) basis sets, have proven effective for predicting the properties of benzoic acid derivatives. These calculations enable the determination of structural parameters, frontier orbital energies, and spectroscopic characteristics essential for rational drug design [9].

The application of HOMO-LUMO analysis and molecular electrostatic potential mapping provides crucial insights into reactivity patterns and intermolecular interactions. Studies have shown that the relationship between bond length, electron sharing, and bond energy can be quantified through quantum chemical topology theories, enabling prediction of aromatic stabilization energies [10].

Synthetic Accessibility Considerations

The design of ester-functionalized benzaldehyde analogues must consider synthetic feasibility. The parent compound can be accessed through multiple synthetic routes, with enzymatic esterification emerging as a particularly attractive approach. Research has demonstrated that carboxylase enzymes from Pseudomonas species can catalyze esterification under aqueous conditions at 30°C with yields reaching 88% .

Alternative approaches include microwave-assisted synthesis, which achieves 91% yields under solventless conditions at 100°C, and phase transfer catalysis methodologies that operate under mild conditions with yields ranging from 70-95% [12].

Structure-Activity Relationship Principles

The incorporation of multiple hydroxyl groups creates opportunities for hydrogen bonding interactions that can enhance binding affinity to biological targets. Research on hydroxylated aromatic compounds has shown that the positioning and number of hydroxyl groups significantly influence biological activity [4].

The aldehyde functionality serves as a reactive center for further derivatization through condensation reactions, reductive amination, or protection strategies. Studies have confirmed that the aldehyde group is essential for biological activity, as replacement with other carbonyl-containing groups often results in complete loss of activity [3].

The design principles established for Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate and its analogues provide a robust framework for developing novel ester-functionalized benzaldehyde derivatives. The integration of computational modeling, structure-activity relationship analysis, and synthetic accessibility considerations enables the rational design of compounds with optimized properties for specific applications in medicinal chemistry and materials science.

Cross-Coupling Strategies for Aryl-Alkyl Hybrid Architectures

The development of efficient cross-coupling methodologies for constructing aryl-alkyl hybrid architectures represents a crucial advancement in synthetic organic chemistry, particularly for the elaboration of Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate derivatives. These strategies enable the formation of carbon-carbon bonds between aromatic and aliphatic components, facilitating the creation of structurally diverse molecules with enhanced pharmacological profiles.

Suzuki-Miyaura Cross-Coupling Innovations

The Suzuki-Miyaura coupling reaction has emerged as the predominant method for aryl-aryl bond formation, but recent advances have expanded its scope to include aryl-alkyl coupling strategies. Traditional palladium-catalyzed systems using phosphine ligands operate effectively at temperatures ranging from 60-100°C and demonstrate high selectivity for sp²-sp² bond formation [13] [14].

Innovative developments in light-mediated B-alkyl Suzuki-Miyaura cross-coupling have revolutionized the field by enabling room-temperature reactions that complete within 30 minutes. This methodology employs alkyl boranes generated via hydroboration from readily available alkenes, exhibiting excellent regioselectivity for the transfer of primary alkyl fragments onto aromatic rings [15] [16]. The process eliminates the need for expensive catalytic systems and sensitive organometallic compounds while operating under photocatalytic conditions.

Iron-Catalyzed Cross-Coupling Alternatives

Iron-catalyzed cross-coupling reactions provide sustainable alternatives to precious metal catalysis. Research has demonstrated that FeCl₃ combined with tetramethylethylenediamine (TMEDA) can catalyze direct cross-coupling of aryl halides with alkyl halides through in situ Grignard reagent formation [17]. This approach operates at 0°C and achieves yields up to 81% while avoiding the higher costs and toxicity associated with palladium and nickel catalysts.

The iron-catalyzed Suzuki coupling using N-heterocyclic carbene ligands has shown particular promise for aryl chloride substrates. Recent mechanistic studies suggest the involvement of Fe(I) as the lowest oxidation state in the catalytic cycle, with the challenging step being transmetallation rather than aryl chloride activation [14].

Regioselective C-H Functionalization

Cobalt-catalyzed C(sp²)-H borylation of benzoate esters has emerged as a powerful strategy for achieving regioselective functionalization. Studies using bis(phosphine)pyridine (iPrPNP) cobalt complexes demonstrate remarkably high selectivity for the position para to the ester functional group [18]. This regioselectivity overrides the previously observed thermodynamic ortho-to-fluorine selectivity, enabling the synthesis of para-disubstituted arenes containing ester and boronate functional groups.

Mechanistic investigations reveal that benzoate ester substrates undergo catalytic C(sp²)-H borylation through fast C(sp²)-H oxidative addition, similar to fluorinated arenes, but with regioselectivity arising from kinetic rather than thermodynamic control [18]. This insight enables the rational design of substrates for achieving desired regiochemical outcomes.

Palladium-Catalyzed Decarboxylative Coupling

Palladium-catalyzed benzylic decarboxylation reactions of benzyl benzoate derivatives provide an alternative approach for constructing diarylmethane architectures. These transformations exploit the activated nature of benzylic positions to facilitate carbon-carbon bond formation while eliminating carbon dioxide as the only byproduct [19].

The methodology has been successfully applied to various arylboronate ester substrates, where distinct mechanistic pathways result in para-to-ester and para-to-boronate ester regioselectivity through thermodynamic and kinetic control, respectively [18]. Substrate modification can accelerate C(sp²)-H oxidative addition and invert regioselectivity to favor ortho-to-fluorine substitution over para-to-boronate selectivity.

Aqueous Cross-Coupling Methodologies

The development of fully aqueous and air-compatible cross-coupling processes represents a significant advancement in green chemistry applications. Research has demonstrated that Na₂PdCl₄ and TXPTS can enable cross-coupling of primary alkyl halides with aryl boronic species in water under atmospheric conditions [20]. This methodology addresses the need for environmentally benign processes compatible with sensitive functional groups and biomolecules.

Flow Chemistry Applications

Continuous-flow cross-coupling technologies have been successfully integrated with hydroboration processes to create uninterrupted synthetic sequences. The translation of light-mediated B-alkyl Suzuki-Miyaura protocols to continuous-flow conditions enhances scalability, safety, and overall efficiency [15] [16]. Flow technology enables precise control over reaction parameters and facilitates the handling of potentially hazardous reagents.

Mechanistic Considerations

Curtin-Hammett kinetic scenarios frequently govern the regioselectivity of cross-coupling reactions involving ester-functionalized substrates. When C(sp²)-H oxidative addition is fast and reversible, leading to rapid interconversion between regioisomeric organometallic intermediates, the selectivity becomes determined by the relative rates of subsequent transformations [18].

The electronic properties of benzoate substituents significantly influence the mechanistic pathways and selectivity patterns. Electron-withdrawing groups meta to the site of functionalization can modulate both C-H bond cleavage and organometallic bond formation, while para-substituents primarily affect basicity and coordination properties [21].

Synthetic Applications to Target Molecules

The application of these cross-coupling strategies to Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate derivatives enables the construction of complex molecular architectures. The polyhydroxylated aromatic core provides multiple sites for selective functionalization, while the ester and aldehyde groups offer orthogonal reactivity for sequential transformations.

Structure-activity relationship studies have shown that the introduction of alkyl chains through cross-coupling can modulate biological activity by affecting membrane permeability and target binding affinity [3] [22]. The ability to selectively introduce primary alkyl fragments through photocatalytic conditions provides particular advantages for medicinal chemistry applications.

The integration of these diverse cross-coupling strategies provides a comprehensive toolkit for the synthesis of aryl-alkyl hybrid architectures derived from Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate. The selection of appropriate methodology depends on the specific structural targets, functional group compatibility, and desired regioselectivity patterns.

Computational Modeling of Electronic Effects in Substituted Benzoate Systems

The computational investigation of electronic effects in substituted benzoate systems provides essential insights into the structure-property relationships governing Methyl 3-formyl-4,6-dihydroxy-2-methylbenzoate and its derivatives. Advanced quantum mechanical calculations enable the prediction and rationalization of experimental observations, facilitating the rational design of novel compounds with optimized properties.

Density Functional Theory Applications

Density Functional Theory (DFT) calculations using the B3LYP functional combined with 6-311++G(d,p) basis sets have proven particularly effective for studying benzoic acid derivatives. These computational methods accurately predict structural parameters including bond lengths, bond angles, and dihedral angles, with calculated geometries showing excellent agreement with experimental data [23] [9].

Comparative studies demonstrate strong correlations between experimental and calculated spectroscopic properties, with R² values of 0.9769 for proton signals and 0.9972 for carbon signals in ¹H-NMR and ¹³C-NMR analyses respectively [9]. These high correlation coefficients validate the computational approach for predicting the properties of related compounds.

Frontier Molecular Orbital Analysis

HOMO-LUMO energy calculations provide crucial insights into the electronic structure and reactivity patterns of substituted benzoate systems. The frontier orbital energies determine the bandgap energies and influence both photophysical properties and chemical reactivity [23] [9]. Studies on benzoic acid liquid crystals have shown that the electronic transitions and solvatochromic properties can be directly correlated with calculated HOMO and LUMO energies.

The molecular electrostatic potential (MEP) mapping reveals the charge distribution patterns that govern intermolecular interactions. Research has demonstrated that MEP calculations can quantify substituent effects by analyzing variations in the molecular electrostatic potential minimum (Vmin) at specific response sites [6]. This approach enables the separation of electronic effects from proximity effects, providing a quantitative framework for understanding structure-activity relationships.

Electronic Effect Quantification

Substituent effect analysis using computational methods has revealed significant insights into the behavior of polyhydroxylated benzoate systems. Studies on substituted benzoic acids demonstrate that both inductive and resonance effects contribute significantly to electronic structure modulation [24] [6]. Electron-withdrawing substituents cause shielding of the carbonyl carbon in ¹³C-NMR spectroscopy, while electron-donating groups produce the opposite effect.

The cross-interaction between substituents in different aromatic ring positions can be quantified through computational analysis. Research has shown that electronic effects of remote aromatic ring substituents systematically modify the sensitivity of functional groups to substitution patterns elsewhere in the molecule [24]. Electron-withdrawing substituents decrease sensitivity to other substitutions, while electron-donating groups enhance it.

Quantum Chemical Topology Analysis

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing electron delocalization and chemical bonding in aromatic systems. The delocalization index calculations enable quantification of aromatic character and electron sharing between atomic centers [10]. Studies have established theoretical links between bond length, electron sharing, and bond energy within the context of quantum chemical topology theories.

Interacting Quantum Atoms (IQA) theory complements QTAIM analysis by providing interatomic exchange-correlation potentials that correlate linearly with delocalization indices and bond lengths. This relationship enables the estimation of aromatic stabilization energies without relying on isodesmic reactions [10].

Nuclear Quadrupole Coupling Constant Analysis

Nuclear Quadrupole Coupling Constant (NQCC) calculations provide detailed insights into charge distributions around quadrupolar nuclei in benzaldehyde derivatives. Ab initio NQCC computations have been successfully applied to investigate structure-activity relationships in tyrosinase inhibitors [3]. The charge densities of aldehyde group oxygen and hydrogen atoms show dominant roles in biological activity, with higher charge densities correlating with enhanced binding affinity.

Research demonstrates that NQCC parameters serve as useful tools for understanding electronic structure and predicting biological activity. For compounds with high charge density oxygen atoms in aldehyde groups, preferential chelation with metal cations occurs, explaining observed inhibitory potencies [3].

Solvatochromic Property Prediction

Solvatochromism calculations enable the prediction of solvent-dependent optical properties crucial for understanding molecular behavior in different environments. Studies on benzoic acid liquid crystals have demonstrated that electronic transitions and electric dipole moments can be accurately predicted using computational methods [23]. The Kamlet-Taft and Catalan solvatochromism parameters provide quantitative measures of solvent-solute interactions.

Ground and excited state dipole moments calculated using various theoretical methods including Bilot-Kawski, Lippert-Mataga, Bakshiev, and Kawski-Chamma-Viallet approaches show good agreement with experimental values [23]. These calculations enable the prediction of fluorescence behavior and photophysical properties essential for materials science applications.

Conformational Analysis and Stereochemistry

Conformational energy calculations provide insights into the preferred molecular geometries and their influence on biological activity. Studies on benzamide derivatives have shown that conformational characteristics significantly impact anti-leukotriene activities [22]. The stable conformations of flexible alkyl and alkoxy substituents can be quite different from optimal binding conformations, requiring consideration of all possible rotational states.

Three-dimensional structural modeling reveals that molecules capable of adopting conformations with optimal chain lengths for target interactions exhibit enhanced biological activity [22]. This insight guides the design of conformationally constrained analogues with improved potency.

Electronic Structure-Activity Relationships

The integration of computational electronic structure analysis with biological activity data enables the development of quantitative structure-activity relationships (QSAR). Charge density calculations on substituted benzaldehyde derivatives have identified key structural features responsible for tyrosinase inhibitory activity [3]. The terminal methoxy groups and high charge density oxygen atoms in side chains play important roles in determining inhibitory effects.

Hammett substituent constant correlations with calculated electronic properties provide predictive models for designing new compounds. Studies have shown that substituents with negative Hammett constants (electron-donating) generally enhance biological activity compared to those with positive constants (electron-withdrawing) [4].

Computational Protocol Optimization

Solvation model selection significantly impacts the accuracy of calculated properties for substituted benzoate systems. The CPCM (conductor-like polarizable continuum) solvation model has proven effective for computing condensed-phase energies in various solvent systems including toluene, chloroform, tetrahydrofuran, dichloromethane, acetone, and dimethyl sulfoxide [9].

Basis set and functional benchmarking studies indicate that the B3LYP/6-311++G(d,p) combination provides an optimal balance between accuracy and computational efficiency for benzoate systems [23] [9]. Higher-level calculations may be necessary for specific properties but generally do not significantly improve structure-property correlations.

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

210.05282342 g/mol

Monoisotopic Mass

210.05282342 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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